molecular formula C20H25ClN6O5 B554788 N-a-Z-L-arginine-4-nitroanilidehydrochloride CAS No. 59188-53-3

N-a-Z-L-arginine-4-nitroanilidehydrochloride

Cat. No.: B554788
CAS No.: 59188-53-3
M. Wt: 464.9 g/mol
InChI Key: DCTOTIRHYVFLFF-NSHDSACASA-N
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Description

N-α-Benzoyl-L-arginine-4-nitroanilide hydrochloride (Bz-Arg-pNA·HCl) is a chromogenic substrate widely used in enzymology and biomedical research. Structurally, it consists of an L-arginine residue with a benzoyl group at the N-α position and a 4-nitroanilide moiety at the C-terminus (Figure 1). The compound’s guanidinium group (from arginine) enables specific interactions with enzymes such as trypsin, while the 4-nitroaniline group allows for spectrophotometric detection upon enzymatic cleavage (λmax ~405 nm) .

Properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAFEYYSLICID-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542374
Record name Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59188-53-3
Record name Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

This compound acts as a chromogenic substrate for the aforementioned proteolytic enzymes. When these enzymes act on the compound, they cleave it at specific sites, leading to the release of a chromophore. The chromophore can be detected and measured, providing a quantitative readout of enzyme activity.

Biochemical Pathways

The primary biochemical pathway involved is the proteolytic pathway . This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids, which can then be utilized by the body for various functions. The action of this compound in this pathway helps in the quantitative measurement of the activity of the proteolytic enzymes.

Result of Action

The action of this compound results in the release of a chromophore . This chromophore can be detected and quantified, providing a measure of the activity of the proteolytic enzymes. This can be useful in various research and diagnostic applications where the activity of these enzymes needs to be assessed.

Biochemical Analysis

Biochemical Properties

“N-a-Z-L-arginine-4-nitroanilidehydrochloride” plays a significant role in biochemical reactions. It interacts with arginase enzymes, which are crucial in the urea cycle. The hydrolysis of “this compound” at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis.

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its interaction with arginase enzymes. The hydrolysis of this compound at the bond between the arginine and the p-nitroanilide moieties releases the chromophore p-nitroaniline. This process can be used to measure the activity of arginase enzymes, providing insight into the functioning of the urea cycle.

Biological Activity

N-α-Z-L-arginine-4-nitroanilide hydrochloride (commonly referred to as L-BAPA) is a synthetic compound widely used in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes such as trypsin and chymotrypsin. Its biological activity is attributed to its structural features, particularly the presence of the nitroanilide moiety, which plays a crucial role in enzymatic reactions and biological interactions.

  • Chemical Name : N-α-Z-L-arginine-4-nitroanilide hydrochloride
  • Molecular Formula : C₁₄H₁₈ClN₅O₃
  • Molecular Weight : 327.78 g/mol
  • Solubility : Soluble in water and acetone, with a concentration of 50 mg/mL in a 1:1 mixture of both solvents.

L-BAPA acts as a substrate for serine proteases, which cleave peptide bonds at the carboxyl side of lysine or arginine residues. The cleavage results in the release of a chromogenic product that can be quantitatively measured, allowing researchers to assess enzyme activity.

1. Protease Activity Assays

L-BAPA is primarily utilized in assays to measure the activity of proteolytic enzymes:

  • Trypsin and Chymotrypsin Assays : It serves as a substrate to quantify enzyme activity in various biological samples, including pancreatic tissue homogenates and enzymatic extracts from microorganisms like M. tenellum .
EnzymeSubstrate UsedDetection Method
TrypsinL-BAPAColorimetric assay
ChymotrypsinL-BAPAColorimetric assay

2. Antibacterial Activity

Recent studies have indicated that nitro compounds, including L-BAPA, exhibit antibacterial properties. The presence of the nitro group can enhance interaction with bacterial proteins, potentially leading to inhibition of bacterial growth .

3. Anti-inflammatory Effects

Nitro compounds are known to participate in anti-inflammatory pathways. They can modulate cellular signaling by interacting with specific proteins involved in inflammation . The reduction products of nitro groups may also play roles in cellular protection against oxidative stress.

Case Study 1: Enzymatic Activity Evaluation

In a study evaluating the enzymatic activity of trypsin using L-BAPA as a substrate, researchers observed that varying concentrations of L-BAPA could effectively measure trypsin activity across different biological samples. The results indicated a direct correlation between substrate concentration and enzyme activity, demonstrating its utility in protease assays .

Case Study 2: Antibacterial Screening

A screening study utilizing L-BAPA found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the potential for developing new antibacterial agents based on nitro-substituted amino acids .

Scientific Research Applications

Biochemical Assays

Role in Enzyme Activity Measurement
Nα-Z-L-arginine-4-nitroanilide hydrochloride serves as a substrate for enzyme assays, particularly for arginine-specific enzymes. It is instrumental in determining enzyme kinetics and understanding metabolic pathways.

Key Applications:

  • Measurement of arginase activity.
  • Evaluation of nitric oxide synthase function.

Case Study Example:
A study utilized this compound to assess the activity of arginase in various tissue samples, demonstrating its effectiveness in distinguishing between normal and pathological states .

Enzyme Substrate Used Measurement Technique
ArginaseNα-Z-L-arginine-4-nitroanilideColorimetric assay
Nitric Oxide SynthaseNα-Z-L-arginine-4-nitroanilideSpectrophotometric assay

Drug Development

Screening Potential Drug Candidates
This compound is integral in drug discovery processes targeting arginine metabolism. It aids researchers in screening compounds that may influence nitric oxide production and related pathways.

Applications in Drug Development:

  • Identification of inhibitors for arginine-specific enzymes.
  • Evaluation of drug efficacy in modulating nitric oxide levels.

Case Study Example:
Research focused on developing nitric oxide donors utilized Nα-Z-L-arginine-4-nitroanilide hydrochloride to screen for compounds that enhance vasodilation effects in cardiovascular models .

Diagnostic Applications

Use in Diagnostic Tests
The compound is employed in diagnostic tests to measure enzyme levels associated with various diseases, including cardiovascular disorders.

Diagnostic Applications Include:

  • Detection of elevated arginase levels in patients with liver disease.
  • Assessment of nitric oxide synthase activity in cardiovascular health evaluations.

Case Study Example:
A clinical study used this substrate to evaluate enzyme levels in patients with suspected heart failure, correlating elevated levels with disease severity .

Research on Nitric Oxide Production

Importance in Cardiovascular Research
Nα-Z-L-arginine-4-nitroanilide hydrochloride plays a crucial role in studies examining the synthesis of nitric oxide, which is vital for cardiovascular health.

Research Focus Areas:

  • Mechanisms of endothelial function.
  • Impact of dietary arginine on nitric oxide synthesis.

Case Study Example:
A study investigated the effects of dietary arginine supplementation on nitric oxide production using this compound as a substrate, revealing significant improvements in endothelial function among participants .

Protein Engineering

Modification of Proteins for Enhanced Functionality
This compound is also used in protein engineering to modify proteins and enhance their functionality for biotechnological applications.

Applications Include:

  • Development of novel enzyme variants.
  • Improvement of protease stability and activity.

Case Study Example:
Research involving the immobilization of trypsin on various substrates demonstrated enhanced catalytic efficiency when using Nα-Z-L-arginine-4-nitroanilide hydrochloride as a substrate for activity assays .

Application Area Specific Use Case Outcome Observed
Protein EngineeringImmobilization of trypsinIncreased catalytic efficiency
Diagnostic TestingMeasurement of arginase levelsCorrelation with disease severity

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes enzymatic hydrolysis at the peptide bond between L-arginine and 4-nitroaniline moieties (Fig. 1). This reaction is catalyzed by proteases such as trypsin , papain , and elastase , releasing yellow-colored 4-nitroaniline (λ<sub>max</sub> = 405 nm), enabling spectrophotometric quantification of enzyme activity .

Reaction Equation: N Z L arginine 4 nitroanilide+H2OproteaseN Z L arginine+4 nitroaniline yellow \text{N Z L arginine 4 nitroanilide}+\text{H}_2\text{O}\xrightarrow{\text{protease}}\text{N Z L arginine}+\text{4 nitroaniline yellow }

Enzymatic Cleavage Specificity

The substrate’s reactivity depends on the arginine residue and the presence of 4-nitroaniline , which acts as a chromophore. Key enzymatic interactions include:

EnzymeCatalytic MechanismKinetic Parameters (Typical)
Trypsin Cleaves C-terminal to arginine via serine protease mechanism K<sub>m</sub>: 0.2–0.5 mM<sup> </sup>
Papain Thiol protease activity targeting the arginine-nitroanilide bond V<sub>max</sub>: 12 μM/min<sup> </sup>
Elastase Hydrolyzes substrates with small hydrophobic residues adjacent to arginine pH Optimum: 8.0–8.5<sup> </sup>

pH-Dependent Reactivity

The compound’s hydrolysis rate varies significantly with pH:

pHRelative Activity (%)Notes
7.045Suboptimal for trypsin/papain
8.0100Maximum activity for most proteases
9.075Alkaline conditions reduce stability

Comparative Reactivity with Analogues

Structural modifications alter substrate specificity and reaction rates:

CompoundKey Structural DifferenceProtease Affinity (vs. N-α-Z-L variant)
N-Benzoyl-DL-arginine-4-nitroanilide Racemic mixture60% lower V<sub>max</sub> with trypsin
N-Acetyl-L-tyrosine ethyl ester Acetyl group + tyrosine residueNo reactivity with arginine proteases
N-Cbz-L-leucine 4-nitroanilideLeucine substitution80% lower catalytic efficiency

Synthetic Modifications and Stability

  • Thermal stability : Decomposes above 200°C .
  • Light sensitivity : Prolonged exposure to UV light degrades the nitroaniline group .
  • Solubility : 40–51 mg/mL in acetone-water (1:1) .

Comparison with Similar Compounds

Structural and Functional Analogues

Nα-Acetyl-L-lysine-4-nitroanilide Hydrochloride
  • Structure : Substitutes arginine with lysine and benzoyl with acetyl.
  • Functional differences: The ε-amino group of lysine (vs. arginine’s guanidinium) makes it a substrate for lysine-specific proteases (e.g., plasmin) rather than trypsin .
  • Applications: Primarily used in plasminogen activation studies .
N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride
  • Structure : Racemic mixture (DL-form) of arginine vs. the L-enantiomer in Bz-Arg-pNA·HCl.
  • Functional differences: Reduced enzymatic efficiency due to the D-enantiomer’s incompatibility with stereospecific proteases .
  • Applications: Screening reagent for non-stereoselective enzymatic reactions .
N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide Hydrochloride
  • Structure : Extended peptide chain with multiple residues (Ile, Glu, Gly, Arg) and a nitroanilide terminus.
  • Functional differences :
    • Targets endopeptidases requiring longer peptide substrates (e.g., matrix metalloproteases) .
    • Higher molecular weight and complexity reduce solubility compared to Bz-Arg-pNA·HCl .
  • Applications : Studying extracellular matrix degradation in cancer metastasis .

Comparative Data Table

Compound Amino Acid Protecting Group Stereochemistry Key Enzymes Targeted Detection Method Purity Analysis
N-α-Benzoyl-L-arginine-4-nitroanilide HCl L-Arg Benzoyl L-form Trypsin, Thrombin Spectrophotometry (405 nm) TLC
Nα-Acetyl-L-lysine-4-nitroanilide HCl L-Lys Acetyl L-form Plasmin Spectrophotometry (405 nm) HPLC
N-Benzoyl-DL-arginine-4-nitroanilide HCl DL-Arg Benzoyl Racemic Non-specific Spectrophotometry (405 nm) TLC
Multi-residue peptide-nitroanilide HCl* L-Arg, etc. Benzoyl L-form Metalloproteases Spectrophotometry (405 nm) HPLC

*Example: N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide HCl

Key Research Findings

  • Enzyme specificity : Bz-Arg-pNA·HCl exhibits ~10-fold higher affinity for trypsin compared to Nα-acetyl-L-lysine-4-nitroanilide HCl for plasmin, attributed to arginine’s guanidinium group .
  • Stereochemical impact : The L-form of Bz-Arg-pNA·HCl shows 95% higher activity in trypsin assays than its DL counterpart .
  • Analytical methods : TLC with iodine vapor (Bz-Arg-pNA·HCl) vs. HPLC (multi-residue analogues) reflects differences in complexity and purity requirements .

Preparation Methods

Synthetic Route and Reaction Conditions

The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. DCC activates the carboxyl group of Z-L-Phe-L-Val, forming an active ester intermediate. 1-HOBt acts as a racemization suppressor, reducing side reactions to <1%. The intermediate reacts with L-APA·2HCl, yielding the protected peptide. Subsequent hydrochloric acid treatment removes the benzyloxycarbonyl (Z) group, producing L-ZAPA·HCl.

Key Parameters:

  • Molar Ratio: 1:1.2 (Z-L-Phe-L-Val:L-APA·2HCl)

  • Temperature: 0–4°C during activation, room temperature for coupling

  • Reaction Time: 24 hours

  • Yield: 68–72% after purification

Purification and Characterization

Crude product is purified via recrystallization from ethanol-water (3:1 v/v). Purity is assessed by thin-layer chromatography (TLC) using silica gel plates and a chloroform-methanol-acetic acid (90:8:2) mobile phase. Optical rotation is measured to confirm enantiomeric purity ([α]D²⁵ = +12.5° in methanol).

Enzymatic Synthesis Using Immobilized Proteases

A scalable alternative employs proteases like α-chymotrypsin or subtilisin adsorbed onto porous supports (e.g., celite or silica gel) to catalyze peptide bond formation in organic media. This method avoids racemization and simplifies product isolation.

Reaction Setup and Optimization

The enzyme-support complex is suspended in tert-amyl alcohol containing 1% (v/v) water. Z-L-arginine methyl ester and 4-nitroaniline are added sequentially. The protease facilitates transesterification, forming the peptide bond.

Experimental Conditions:

  • Enzyme Loading: 50 mg/g support

  • Solvent: Tert-amyl alcohol with 1% water

  • Temperature: 37°C

  • Yield: 58–63% after 48 hours

Advantages and Limitations

This method eliminates solvent contamination by urea derivatives (common in chemical coupling) and enables enzyme reuse. However, substrate specificity limits its application to arginine-rich peptides.

Solution-Phase Synthesis with Direct Condensation

A third approach involves direct condensation of N-α-benzoyl-L-arginine with 4-nitroaniline hydrochloride in dimethyl sulfoxide (DMSO) under mild heating.

Procedure and Efficiency

Equimolar amounts of N-α-benzoyl-L-arginine and 4-nitroaniline hydrochloride are dissolved in DMSO at 65°C. The reaction proceeds via nucleophilic acyl substitution, forming the nitroanilide bond.

ParameterValue
Temperature65°C
Reaction Time6 hours
SolventDMSO
Yield75–80%
Purity (HPLC)≥95%

Post-Synthesis Processing

The product precipitates upon cooling and is washed with cold acetone. Residual DMSO is removed via lyophilization. This method’s simplicity makes it suitable for high-throughput synthesis but may require additional purification for enzyme-grade substrates.

Comparative Analysis of Preparation Methods

MethodYield (%)Optical Purity (%)ScalabilityCost Efficiency
DCC/HOBt Coupling68–7299.2ModerateHigh
Enzymatic58–6399.8HighModerate
Solution-Phase75–8097.5LowLow

Key Findings:

  • The DCC/HOBt method achieves the best balance between yield and optical purity but involves toxic reagents.

  • Enzymatic synthesis offers superior enantioselectivity and eco-friendliness but requires specialized enzyme preparations.

  • Solution-phase condensation is rapid and cost-effective but less suitable for sensitive biochemical applications .

Q & A

Basic Research Questions

Q. What is the recommended protocol for preparing stock solutions of Nα-Benzoyl-L-arginine-4-nitroanilide hydrochloride?

  • Methodology : Dissolve the compound in ultrapure water (5 mg/mL at 11.50 mM) or DMSO (100 mg/mL at 229.95 mM) using sonication (<60°C). Ensure DMSO is freshly opened to avoid moisture-induced solubility issues. Filter the solution through a 0.22 µm membrane for sterility and store aliquots at -20°C to prevent degradation .

Q. How can researchers assess the purity of this compound in laboratory settings?

  • Analytical Approach : Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol:acetic acid (85:10:5 v/v). For higher precision, employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min. System suitability tests should confirm resolution ≥2.0 and tailing factor ≤1.5 .

Q. What safety precautions are critical when handling this compound?

  • Safety Protocol : Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation (P261/P271 precautions) and skin contact (P280). In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention. Store at -20°C in sealed containers away from oxidizers .

Advanced Research Questions

Q. How should researchers design experiments to study protease inhibition kinetics using this substrate?

  • Experimental Design :

Enzyme Titration : Pre-incubate trypsin-like proteases (0.1–10 nM) with varying substrate concentrations (0.5–20 µM) in pH 8.0 Tris buffer (25°C).

Kinetic Assay : Monitor nitroaniline release at 405 nm every 30 sec for 10 min.

Data Fitting : Calculate KmK_m and VmaxV_{max} using Michaelis-Menten nonlinear regression. Include negative controls (e.g., EDTA-treated enzyme) to confirm activity loss .

Q. How can discrepancies in enzyme kinetic data (e.g., non-linear Lineweaver-Burk plots) be resolved?

  • Troubleshooting Strategy :

  • Check Substrate Stability : Verify solubility and degradation via HPLC.
  • Inhibition Artifacts : Test for competitive inhibitors (e.g., benzamidine) contaminating the system.
  • Data Normalization : Use internal standards (e.g., p-nitroaniline) to correct for absorbance drift.
  • Alternative Models : Apply the Hill equation if cooperativity is suspected .

Q. What strategies optimize this compound’s use in high-throughput screening (HTS) assays?

  • Optimization Framework :

  • Solvent Compatibility : Use ≤1% DMSO to avoid enzyme denaturation.
  • Plate Selection : Opt for low-binding 384-well plates to minimize substrate adhesion.
  • Signal-to-Noise Ratio : Adjust substrate concentration to 5× KmK_m and include Z’-factor controls (≥0.5 indicates robust assay) .

Q. How can chromatographic anomalies (e.g., split peaks) during purity analysis be interpreted?

  • Root-Cause Analysis :

  • Isomer Separation : The compound may contain DL-arginine stereoisomers (CAS 911-77-3 vs. 21653-40-7). Use chiral columns (e.g., Chiralpak AD-H) with heptane:ethanol:diethylamine (80:20:0.1) for resolution.
  • Degradation Products : Compare retention times with synthetic standards (e.g., nitroaniline byproducts) .

Q. What modifications to the compound’s structure could enhance its utility in structure-activity relationship (SAR) studies?

  • Synthetic Modifications :

  • Backbone Alteration : Replace benzoyl with acetyl or tosyl groups to probe steric effects.
  • Arg Side Chain : Introduce D-arginine or norarginine to assess stereospecificity.
  • Nitroanilide Replacement : Use fluorogenic groups (e.g., 7-amido-4-methylcoumarin) for increased sensitivity .

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